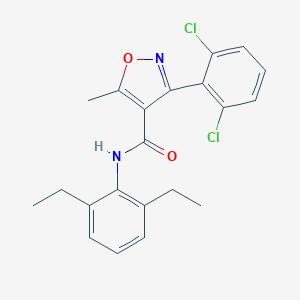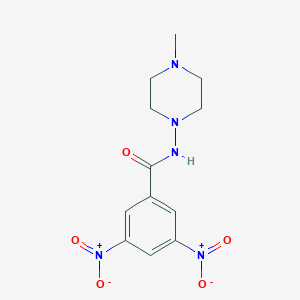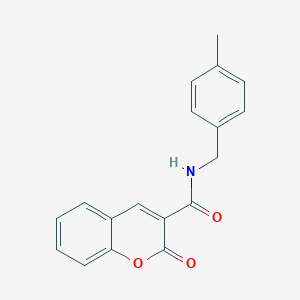![molecular formula C44H46N6O2 B457484 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide]](/img/structure/B457484.png)
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinecarboxamide core, which is known for its diverse biological activities.
準備方法
The synthesis of N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the 3-methylphenyl group and subsequent functionalization to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline and phenyl groups can be oxidized under specific conditions, leading to the formation of quinoline N-oxides and phenyl ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its quinolinecarboxamide core is known for antimicrobial and anticancer activities, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] involves its interaction with molecular targets such as enzymes or receptors. The quinolinecarboxamide core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar compounds include other quinolinecarboxamides and phenyl-substituted quinolines. Compared to these compounds, N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide] is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 4-amino-3-methylphenyl(phenyl)methanone
- 2-methylphenyl(3-methylphenyl)methanone
This detailed article provides a comprehensive overview of N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C44H46N6O2 |
|---|---|
分子量 |
690.9g/mol |
IUPAC名 |
2-(3-methylphenyl)-N-[3-[4-[3-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C44H46N6O2/c1-31-11-7-13-33(27-31)41-29-37(35-15-3-5-17-39(35)47-41)43(51)45-19-9-21-49-23-25-50(26-24-49)22-10-20-46-44(52)38-30-42(34-14-8-12-32(2)28-34)48-40-18-6-4-16-36(38)40/h3-8,11-18,27-30H,9-10,19-26H2,1-2H3,(H,45,51)(H,46,52) |
InChIキー |
OOAODAJLAOHQFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC(=C7)C |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC(=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-diphenyl-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B457401.png)



![Methyl 3-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B457405.png)
![Ethyl 5-carbamoyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B457406.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}phenyl)acrylamide](/img/structure/B457407.png)
![Ethyl 2-[({4-nitrophenyl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457409.png)
![4-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B457411.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B457416.png)
![2-Amino-4-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B457418.png)

![2-(3-methoxyphenyl)-N-[3-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-2,2-dimethylpropyl]quinoline-4-carboxamide](/img/structure/B457421.png)
